molecular formula C27H37N3 B10880698 1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

Cat. No.: B10880698
M. Wt: 403.6 g/mol
InChI Key: PSYGAJJEDFKFIE-UHFFFAOYSA-N
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Description

1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with phenyl and cyclohexyl groups. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, such as the NMDA (N-methyl-D-aspartate) receptor . This binding inhibits the receptor’s activity, leading to effects such as analgesia and sedation. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine can be compared to other piperidine and piperazine derivatives:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C27H37N3

Molecular Weight

403.6 g/mol

IUPAC Name

1-phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

InChI

InChI=1S/C27H37N3/c1-3-7-23(8-4-1)24-11-13-26(14-12-24)28-17-15-27(16-18-28)30-21-19-29(20-22-30)25-9-5-2-6-10-25/h1-10,24,26-27H,11-22H2

InChI Key

PSYGAJJEDFKFIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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